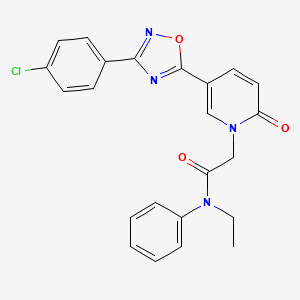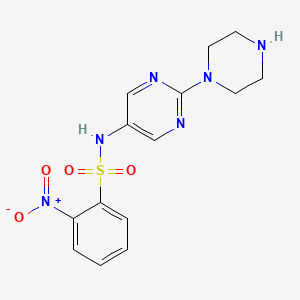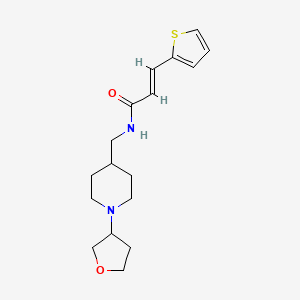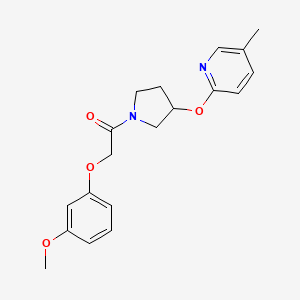![molecular formula C9H11ClFNO B2581654 2-[(3-氯-4-氟苯基)氨基]丙醇 CAS No. 866030-06-0](/img/structure/B2581654.png)
2-[(3-氯-4-氟苯基)氨基]丙醇
描述
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
制药研究和药物合成
2-[(3-氯-4-氟苯基)氨基]丙醇及其衍生物在制药研究中发挥着重要作用,尤其是在新药合成中。例如,衍生物 3-氟苯甲吗啉 (3-FPM) 最初是为潜在的医疗应用而开发的。然而,它后来出现在药物市场上,突出了此类化合物在治疗和非法背景下的双重用途。这种二重性强调了了解这些化合物的药代动力学对法医和临床目的的重要性 (Grumann et al., 2019)。
化学合成和工业应用
该化合物的衍生物用于合成各种化学结构。例如,相关化合物 3-(邻氟苯基)丙醇-1 可以通过涉及三羰基铬配合物的各种复杂过程环化成宝贵的化学物质色满 (Houghton et al., 1980)。此类合成突出了该化合物在生产工业和药学相关化学品方面的用途。
抗癌和激酶抑制活性
2-[(3-氯-4-氟苯基)氨基]丙醇的一些衍生物已被研究其潜在的抗癌特性。例如,某些 3-(N-烷基-N-苯基氨基)丙醇-2 衍生物已显示出对 Src 激酶的抑制活性,Src 激酶是一种与癌症进展有关的蛋白质。这些化合物还对人乳腺癌细胞表现出抑制作用,表明在肿瘤学中具有潜在的治疗应用 (Sharma et al., 2010)。
缓蚀
2-[(3-氯-4-氟苯基)氨基]丙醇的衍生物也因其在缓蚀中的作用而受到研究,尤其是在保护碳钢方面。源自该化合物的叔胺已显示出对铁的阳极溶解有显着的抑制作用,表明其在金属腐蚀受关注的工业应用中的效用 (Gao et al., 2007)。
脂肪酶催化的合成
在另一项研究中,开发了脂肪酶催化的合成方法用于衍生物的对映异构体,如 3-氯-1-芳基丙醇-1,表明该化合物与酶促合成过程相关。此类方法为传统的化学合成提供了环保的替代方案,并且在生产药品和精细化学品中至关重要 (Pop et al., 2011)。
作用机制
Target of Action
The primary target of the compound 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol is the Tumor Necrosis Factor alpha (TNFα) . TNFα is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Mode of Action
2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol interacts with its target, TNFα, by binding to it. This binding distorts the TNFα trimer, leading to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) .
Biochemical Pathways
The interaction of 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol with TNFα affects the TNFα signaling pathway. The distortion of the TNFα trimer upon binding leads to aberrant signaling when the trimer binds to TNF receptor 1 (TNFR1) . This can have downstream effects on various biochemical pathways involved in inflammation and immune response.
Pharmacokinetics
The compound has been shown to have excellent potency and a good pharmacokinetic profile . These properties would impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol is the inhibition of TNFα, leading to a decrease in inflammation and immune response . This has been demonstrated in a TNF-induced IL-6 mouse model and in vivo activity in a collagen antibody-induced arthritis model, where it showed biologic-like in vivo efficacy .
生化分析
Cellular Effects
Given its potential interaction with TNF-alpha , it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its potential interaction with TNF-alpha suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
2-(3-chloro-4-fluoroanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c1-6(5-13)12-7-2-3-9(11)8(10)4-7/h2-4,6,12-13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMJTKRRVZWMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2581571.png)
![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)
![1-(4-methoxyphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2581574.png)




![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)
![8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2581584.png)



![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)
![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B2581594.png)
